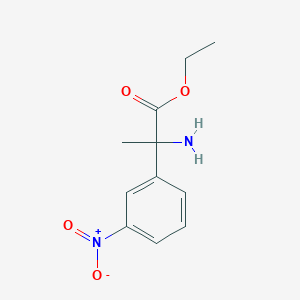

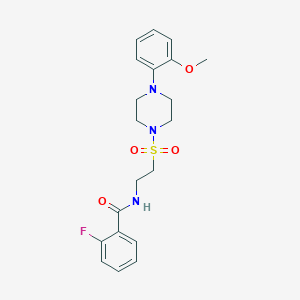

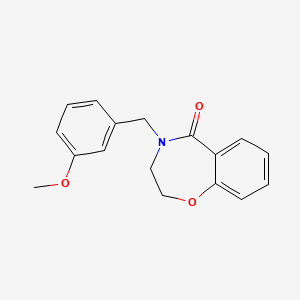

![molecular formula C21H21N3O2 B2661944 4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide CAS No. 866157-12-2](/img/structure/B2661944.png)

4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as PBTZ169 and is known for its potential use in the treatment of tuberculosis. The compound has been found to exhibit potent antimycobacterial activity and has shown promising results in preclinical studies. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide” (also known as “4-(tert-butyl)-N-[3-(2-pyrazinyloxy)phenyl]benzenecarboxamide”), focusing on six unique applications:

Pharmaceutical Development

This compound has shown potential in pharmaceutical research, particularly as a lead compound for developing new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for treating diseases such as cancer, inflammation, and neurological disorders. Researchers are exploring its efficacy and safety profiles in preclinical studies to determine its potential as a therapeutic agent .

Biochemical Research

In biochemical research, 4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide is used as a tool to study enzyme interactions and protein functions. Its ability to bind selectively to certain enzymes makes it valuable for investigating enzyme mechanisms and developing enzyme inhibitors. This application is crucial for understanding disease pathways and identifying new drug targets .

Material Science

The compound’s unique chemical properties make it useful in material science, particularly in the development of organic semiconductors. Its stability and electronic properties are being studied for applications in organic field-effect transistors (OFETs) and other electronic devices. This research aims to create more efficient and flexible electronic components .

Chemical Synthesis

4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide is also used in chemical synthesis as a building block for creating more complex molecules. Its reactivity and functional groups allow chemists to synthesize a variety of derivatives, which can be used in further research or as intermediates in the production of pharmaceuticals and other chemicals .

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide. Its ability to interfere with specific biological pathways in pests or weeds makes it a candidate for developing new agrochemicals. Research is focused on its effectiveness, environmental impact, and safety for non-target organisms .

properties

IUPAC Name |

4-tert-butyl-N-(3-pyrazin-2-yloxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-21(2,3)16-9-7-15(8-10-16)20(25)24-17-5-4-6-18(13-17)26-19-14-22-11-12-23-19/h4-14H,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQHAKWSRBPSAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

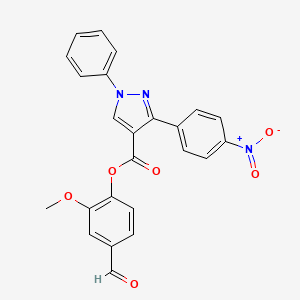

![3-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxylic acid](/img/structure/B2661877.png)

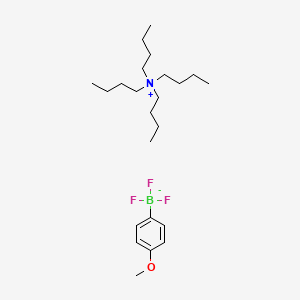

![1-(benzo[d]isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)methanesulfonamide](/img/structure/B2661878.png)

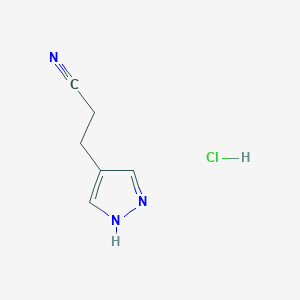

![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2661880.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2661881.png)

![4-[(3,4-Dihydro-1H-isoquinoline-2-carbothioyl)-amino]-benzoic acid ethyl ester](/img/structure/B2661882.png)